molecular formula C11H13N3O2S B2397592 5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide CAS No. 1396577-75-5

5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide

Cat. No. B2397592
CAS RN: 1396577-75-5
M. Wt: 251.3
InChI Key: ZKJICHQPIZXKRJ-UHFFFAOYSA-N
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Description

The compound “5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . The synthesis of such compounds usually involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex three-dimensional arrangement due to the presence of the thiazepane and pyridine rings. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound could be quite diverse, given the presence of various functional groups. For instance, the cyanoacetamide moiety is considered one of the most important precursors for heterocyclic synthesis .

Scientific Research Applications

Synthesis and Computational Studies

One study focused on the water-mediated synthesis of related compounds, emphasizing their potential in non-linear optical (NLO) properties and molecular docking analyses. The synthesized compounds demonstrated interactions near the colchicine binding site of tubulin, suggesting a potential for inhibiting tubulin polymerization and anticancer activity. Computational methods supported these findings, indicating the compounds' relevance in designing novel anticancer agents (Jayarajan et al., 2019).

Luminescence Sensitization

Another research area involves the use of similar compounds for sensitizing the luminescence of lanthanide ions. This study synthesized compounds that chelated LnIII ions, enhancing their emission. This capability has implications for developing advanced luminescent materials, showcasing the compound's potential in optical and electronic applications (Tigaa et al., 2017).

Antimicrobial and Antifungal Agents

Further, derivatives of the core structure have been evaluated for their antibacterial and antifungal properties. One study synthesized novel derivatives and assessed their in vitro antimicrobial efficacy, highlighting the potential of these compounds in addressing resistant microbial strains. This suggests their significant role in developing new antimicrobial and antifungal therapies (El-Sehrawi et al., 2015).

Herbicidal Activity

Moreover, compounds with a related structure have been synthesized to explore their auxin-like herbicidal effects. Studies indicate these compounds exhibit higher activity against dicotyledonous plants, suggesting their application in agricultural chemistry for weed control (Hegde & Mahoney, 1993).

Fluorescence and Sensitization

Additionally, the role of such compounds in fluorescence originates from organic fluorophores, presenting a significant interest for developing high quantum yield fluorescent materials. This application is crucial for various fields, including bioimaging and sensing technologies (Shi et al., 2016).

properties

IUPAC Name

5-oxo-N-pyridin-2-yl-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c15-10-4-6-17-7-8(13-10)11(16)14-9-3-1-2-5-12-9/h1-3,5,8H,4,6-7H2,(H,13,15)(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJICHQPIZXKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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